4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one 4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2094204-72-3
VCID: VC4362161
InChI: InChI=1S/C10H10N2O4/c1-10(6-16-9(13)11-10)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H,11,13)
SMILES: CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one

CAS No.: 2094204-72-3

Cat. No.: VC4362161

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2

* For research use only. Not for human or veterinary use.

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one - 2094204-72-3

Specification

CAS No. 2094204-72-3
Molecular Formula C10H10N2O4
Molecular Weight 222.2
IUPAC Name 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H10N2O4/c1-10(6-16-9(13)11-10)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H,11,13)
Standard InChI Key XXMWEORTULSPPN-UHFFFAOYSA-N
SMILES CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one, reflects its stereochemical configuration. Key structural elements include:

  • Oxazolidinone core: A five-membered ring with oxygen at position 1 and nitrogen at position 3.

  • 3-Nitrophenyl group: A benzene ring substituted with a nitro group at the meta position, contributing to electron-withdrawing effects.

  • Methyl group: A chiral center at the 4-position, influencing steric and electronic properties.

The SMILES notation (CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]) and InChIKey (XXMWEORTULSPPN-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular Weight222.20 g/mol
Melting PointNot reported-
SolubilityLimited data; likely polar aprotic solvents
LogP1.49 (predicted)
Hydrogen Bond Acceptors4
Rotatable Bonds3

Crystallographic studies of analogous oxazolidinones, such as (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, reveal planar oxazolidinone rings with dihedral angles of 56.21° between the aromatic and heterocyclic planes . Hydrogen bonding (N–H⋯O) and π-π interactions dominate packing arrangements, suggesting similar behavior for the title compound .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis typically involves multi-step routes leveraging nitroaromatic precursors:

  • Nitrobenzaldehyde Condensation: Reacting 3-nitrobenzaldehyde with methylamine derivatives under basic conditions (e.g., NaOH/EtOH).

  • Cyclization: Using dialkyl carbonates (e.g., dimethyl carbonate) as safer alternatives to phosgene for oxazolidinone ring closure .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields high-purity product .

A representative protocol from patent literature :

Industrial Considerations

  • Scalability: Batch reactors with temperature-controlled environments (60–80°C) optimize exothermic reactions .

  • Safety: Replacement of phosgene with dialkyl carbonates reduces toxicity risks .

  • Cost Efficiency: Catalytic hydrogenation (Pd/C) minimizes noble metal usage .

Biological Activity and Mechanism

CompoundMIC (μg/mL) vs. MRSASource
Linezolid1–4
4-(3-Aminophenyl) derivative8–16
Title CompoundPending-

Anticancer and Antioxidant Applications

  • Radical Scavenging: Nitrophenyl groups participate in redox cycling, potentially mitigating oxidative stress.

  • Cytotoxicity: Analogous structures show IC₅₀ values of 10–50 μM against HeLa cells.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

  • Zolmitriptan Analogs: Migraine therapeutics via serotonergic receptor modulation .

  • Antibiotics: Structural optimization for improved pharmacokinetics.

Material Science

  • Polymer Modifiers: Incorporation into polyurethanes enhances thermal stability (Tg ↑ 20°C).

  • Fluorescent Sensors: Nitro-to-amine reduction enables chelation-based metal detection.

Research Gaps and Future Directions

  • Pharmacological Profiling: In vitro/vivo studies to quantify antimicrobial and anticancer efficacy.

  • Stereochemical Impact: Enantioselective synthesis and activity comparison (e.g., 4R vs. 4S configurations) .

  • ADMET Studies: Predictive modeling of absorption, distribution, and toxicity.

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